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Prepared by: Gemini, Senior Application Scientist

Introduction
2,3,6-Tribromo-5-methylpyridine is a halogenated pyridine derivative that serves as a

versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring

three reactive bromine atoms and a methyl group on the pyridine core, makes it a valuable

building block for constructing more complex molecules.[1] The strategic placement of these

functional groups allows for selective chemical transformations, including nucleophilic

substitutions and metal-catalyzed cross-coupling reactions.[1] This guide provides a

comprehensive overview of the known physicochemical properties of 2,3,6-Tribromo-5-
methylpyridine, alongside detailed, field-proven protocols for their empirical determination and

characterization. The methodologies described herein are designed for researchers, chemists,

and drug development professionals who require a robust understanding of this compound for

applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3]

Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific

investigation. The following table summarizes the key identifiers for 2,3,6-Tribromo-5-
methylpyridine.
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Identifier Value Source

CAS Number 393516-82-0 [1][4][5]

IUPAC Name
2,3,6-tribromo-5-

methylpyridine
[1]

Molecular Formula C₆H₄Br₃N [1]

Molecular Weight 329.81 g/mol [1]

Canonical SMILES CC1=CC(=C(N=C1Br)Br)Br [1]

InChI Key
XXEWSVZWDLDXRE-

UHFFFAOYSA-N
[1]

Workflow for Physicochemical Characterization
To ensure the identity, purity, and consistency of a newly synthesized or procured batch of

2,3,6-Tribromo-5-methylpyridine, a systematic analytical workflow is essential. The following

diagram outlines a logical sequence of experiments, from initial identity confirmation to

quantitative purity assessment.
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Figure 1: Comprehensive Characterization Workflow
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Caption: A logical workflow for the complete physicochemical characterization of 2,3,6-
Tribromo-5-methylpyridine.
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Experimental Methodologies
While some theoretical data exists, detailed experimental values for many of this compound's

properties are not widely published. The following sections provide robust, step-by-step

protocols for their empirical determination.

Melting Point Determination
Rationale: The melting point is a fundamental physical property that serves as a crucial

indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of

a pure crystalline solid, whereas impurities will depress and broaden the melting range.[6] This

protocol uses a standard digital melting point apparatus.

Protocol:

Sample Preparation:

Place a small amount of finely powdered, dry 2,3,6-Tribromo-5-methylpyridine onto a

clean, dry watch glass.

Take a glass capillary tube (sealed at one end) and press the open end into the powder.[7]

Gently tap the sealed end of the tube on a hard surface to pack the sample down, aiming

for a packed column of 1-2 mm in height.[6][7]

Apparatus Calibration (Trustworthiness Check):

Before analyzing the sample, confirm the apparatus's accuracy using a certified melting

point standard (e.g., benzoic acid or caffeine) with a known melting point close to the

expected range of the analyte. The apparatus should read within ±0.5°C of the standard's

certified value.

Measurement:

Rapid Determination (Optional): First, determine an approximate melting point by heating

the sample rapidly. This saves time in the subsequent accurate measurement.
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Accurate Determination: Prepare a fresh capillary tube. Place it in the heating block of the

melting point apparatus.

Set the heating rate to rise quickly to about 15-20°C below the approximate melting point

found earlier.

Decrease the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium

between the sample, heating block, and thermometer.

Record the temperature at which the first drop of liquid appears (T₁).

Continue heating slowly and record the temperature at which the last crystal melts

completely (T₂).[7][8]

The melting point is reported as the range T₁ - T₂.

Validation:

Repeat the accurate determination with at least two more samples. The results should be

consistent. Do not reuse a melted sample, as decomposition may have occurred.[6]

Solubility Assessment
Rationale: Understanding a compound's solubility profile is critical for selecting appropriate

solvents for synthesis, purification (recrystallization), and formulation. This protocol provides a

qualitative assessment across a range of common laboratory solvents, from non-polar to highly

polar.

Protocol:

Preparation:

Dispense approximately 10 mg of 2,3,6-Tribromo-5-methylpyridine into a series of

labeled glass vials.

Prepare a set of common laboratory solvents, including:

Non-polar: Hexanes, Toluene
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Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate

Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide

(DMF), Dimethyl Sulfoxide (DMSO)

Polar Protic: Methanol, Ethanol, Water

Procedure:

To the first vial, add the first solvent dropwise (e.g., 100 µL at a time) while vortexing or

shaking vigorously after each addition.[9]

Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

Record the observation using standardized solubility terms (e.g., Very Soluble, Freely

Soluble, Soluble, Sparingly Soluble, Practically Insoluble) based on the volume of solvent

required.[9]

If the compound does not dissolve at room temperature, gently warm the vial and observe

any change. Note if the compound precipitates upon cooling, which is a key indicator for

selecting a recrystallization solvent.

Repeat this procedure for each solvent.

Data Interpretation (Expertise):

Solubility in non-polar solvents like hexanes suggests a significant lipophilic character.

Good solubility in moderately polar solvents like DCM or ethyl acetate is common for many

organic compounds and suggests they are good choices for reaction or extraction

solvents.

High solubility in polar aprotic solvents like DMSO or DMF is expected for many

heterocyclic compounds.

Solubility in polar protic solvents like methanol or water would indicate significant

hydrogen bonding potential, which is less likely for this fully substituted pyridine but

important to verify.
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Spectroscopic Characterization
Rationale: A combination of spectroscopic techniques is required for unambiguous structure

elucidation and confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: Due to the substitution pattern of 2,3,6-Tribromo-5-methylpyridine, a simple and

highly informative NMR spectrum is predicted. The ¹H NMR will show only two signals: one for

the lone aromatic proton and one for the methyl group. The ¹³C NMR will show all six unique

carbon atoms of the pyridine ring.

Predicted ¹H NMR Spectrum (in CDCl₃):

Aromatic Proton (H4): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm). Its

chemical shift is influenced by the adjacent bromine atoms.

Methyl Protons (-CH₃): A singlet is expected in the upfield region (δ 2.0-2.5 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃):

Six distinct signals are expected in the typical range for substituted pyridines (δ 110-160

ppm), plus one signal for the methyl carbon (δ 15-25 ppm). Carbons bonded to bromine (C2,

C3, C6) will appear as singlets and their chemical shifts will be significantly influenced by the

halogen.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10]

¹H NMR Acquisition:

Acquire a standard 1D proton spectrum on a spectrometer (e.g., 400 MHz or higher).

Ensure proper shimming to achieve good resolution.[10]

Integrate the signals to confirm the proton ratio (expected 1:3 for aromatic:methyl).
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to

achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

Advanced 2D NMR (If Needed): If assignments are ambiguous, Heteronuclear Multiple Bond

Correlation (HMBC) spectroscopy can be used to confirm the connectivity by showing

correlations between the protons and carbons that are two or three bonds away.[10]

B. Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, crucially for halogenated

molecules, a distinct isotopic pattern that confirms the number of bromine atoms. Bromine has

two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.

Predicted Mass Spectrum:

A compound with three bromine atoms will exhibit a characteristic cluster of peaks for the

molecular ion (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. For

C₆H₄⁷⁹Br₃N, the mass would be ~327.8 Da, while for C₆H₄⁸¹Br₃N, it would be ~333.8 Da.

The observed spectrum will be a combination of all isotopic possibilities.

Protocol:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate

ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI).

Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and confirm that

its mass and isotopic pattern match the theoretical values for C₆H₄Br₃N.

Chromatographic Purity Analysis
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for

determining the purity of organic compounds.[11] It separates the main compound from any
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impurities, allowing for accurate quantification. For a UV-active compound like a pyridine

derivative, a UV detector is ideal.

Protocol:

System and Column:

Use a standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting

point. For halogenated aromatics, a Phenyl-Hexyl column can sometimes offer alternative

selectivity.[12]

Method Development (Expertise):

Mobile Phase: Start with an isocratic method using a mixture of Acetonitrile (ACN) and

water (e.g., 70:30 ACN:Water). Adjust the ratio to achieve a retention time for the main

peak between 3 and 10 minutes. A gradient method (e.g., starting at 50% ACN and

ramping to 95% ACN) may be necessary to elute all potential impurities.

Flow Rate: A standard flow rate of 1.0 mL/min is typical.

Detection Wavelength: Analyze the UV spectrum of the compound to find its absorbance

maximum (λₘₐₓ), likely around 254 nm or 270 nm, and set the detector to this wavelength

for maximum sensitivity.

Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure

reproducible retention times.

Sample Analysis:

Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

Inject a small volume (e.g., 10 µL) onto the column.

Record the chromatogram.

Data Analysis:
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Integrate all peaks in the chromatogram.

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total

Area of All Peaks) * 100.

Trustworthiness Check: If using a PDA detector, perform a peak purity analysis. This

compares UV spectra across the peak to check for co-eluting impurities.[13] While not

foolproof, it adds confidence that the main peak represents a single component.[13]

Synthesis and Reactivity Insights
2,3,6-Tribromo-5-methylpyridine is typically synthesized via the exhaustive bromination of a

3-methylpyridine precursor.[1] The presence of the electron-donating methyl group influences

the regioselectivity of the bromination.[1]

The compound's primary value lies in its reactivity:

Nucleophilic Substitution: The bromine atoms, particularly at the 2- and 6-positions (alpha to

the nitrogen), are susceptible to nucleophilic substitution, enabling the introduction of a wide

range of functional groups.[1]

Metal Complex Formation: The pyridine nitrogen can act as a ligand, coordinating with metal

ions to form complexes that may have applications in catalysis.[1]

Cross-Coupling Reactions: The C-Br bonds can participate in various palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of new

carbon-carbon or carbon-heteroatom bonds.

Safety and Handling
As with most halogenated organic compounds, 2,3,6-Tribromo-5-methylpyridine should be

handled with care in a well-ventilated fume hood. Appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid

inhalation of dust and contact with skin and eyes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.sepscience.com/peak-purity-in-hplc-assessment-troubleshooting-and-best-practices-11506
https://www.sepscience.com/peak-purity-in-hplc-assessment-troubleshooting-and-best-practices-11506
https://www.benchchem.com/product/b3028919?utm_src=pdf-body
https://www.smolecule.com/products/s3317345
https://www.smolecule.com/products/s3317345
https://www.smolecule.com/products/s3317345
https://www.smolecule.com/products/s3317345
https://www.benchchem.com/product/b3028919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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